molecular formula C17H15N3O2S B2634135 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide CAS No. 1903522-66-6

2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2634135
CAS No.: 1903522-66-6
M. Wt: 325.39
InChI Key: VYQUQXYYQWFKNL-UHFFFAOYSA-N
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Description

2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a combination of methoxy, thiophene, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methoxypyridine and a suitable aldehyde.

    Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophene or pyridine derivatives.

Scientific Research Applications

2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxypyridine: Shares the methoxy and pyridine groups but lacks the thiophene and carboxamide functionalities.

    Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the methoxy and pyridine functionalities.

    N-(pyridin-3-ylmethyl)carboxamide: Contains the pyridine and carboxamide groups but lacks the methoxy and thiophene functionalities.

Uniqueness

2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is unique due to its combination of methoxy, thiophene, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQUQXYYQWFKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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